molecular formula C13H22N2O5 B2996572 1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine CAS No. 1097194-13-2

1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine

Cat. No.: B2996572
CAS No.: 1097194-13-2
M. Wt: 286.328
InChI Key: RNCFSKLCUPXAEU-UHFFFAOYSA-N
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Description

1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-methoxy-2-oxoethylcarbamoyl substituent. Its trifluoroacetate salt form (C₁₀H₁₅F₃N₂O₅, MW: 300.23) is commonly utilized in pharmaceutical intermediates, as evidenced by its role in click chemistry for drug repurposing studies .

Properties

IUPAC Name

tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-6-9(15)11(17)14-8-10(16)19-4/h9H,5-8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCFSKLCUPXAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine involves the protection of functional groups during chemical reactions. The Boc group (tert-butoxycarbonyl) is introduced to the molecule to shield reactive sites, thereby preventing unwanted side reactions . This protection is crucial in multi-step organic syntheses where selective reactions are required.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinctiveness arises from its Boc-protected amine and carbamoyl ester. Below is a comparative analysis with structurally related pyrrolidine derivatives:

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents Molecular Weight Key Functional Features
1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine Boc, 2-methoxy-2-oxoethylcarbamoyl 300.23 (as trifluoroacetate) Boc protection, carbamoyl ester, trifluoroacetate salt
2-Oxo-4-propyl-1-pyrrolidinyl acetamide (Compound 128) Propyl, oxo, acetamide 185 Oxo group, alkyl chain, amide bond
1-[(2S)-2-(benzyloxy)propanoyl]pyrrolidine Benzyloxypropanoyl 233.31 Aromatic benzyl group, ester linkage
Piperlonguminine Piperidine core, long-chain acyl group N/A Structural alerts for toxicity, negative prediction in safety assays

Physicochemical Properties

  • Molecular Weight and Solubility: The trifluoroacetate salt form increases solubility in polar solvents compared to non-salt derivatives like 2-oxo-4-propyl-1-pyrrolidinyl acetamide (MW: 185), which may exhibit lower aqueous solubility due to its hydrophobic propyl group .

Biological Activity

1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects and mechanisms of action.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a methoxy-oxoethyl carbamoyl moiety. The presence of these functional groups is essential for its biological interactions.

PropertyValue
IUPAC NameThis compound
CAS Number1097194-13-2
Molecular FormulaC12H19N3O4
Molecular Weight253.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The compound's structure allows it to modulate protein functions, potentially leading to therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects, particularly against breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against a range of pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Case Studies

  • Anticancer Study : In a recent publication, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values indicating potency comparable to established chemotherapeutics .
  • Antimicrobial Assessment : A study published in the Journal of Antimicrobial Chemotherapy assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion tests, highlighting its potential as an antimicrobial agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTest Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (breast cancer)IC50 = 12 µM
AnticancerHT29 (colon cancer)Induction of apoptosis
AntimicrobialStaphylococcus aureusInhibition zone = 15 mm
AntimicrobialEscherichia coliInhibition zone = 12 mm

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting with a Boc-protected pyrrolidine scaffold. A common strategy employs carbodiimide-mediated coupling (e.g., EDC/HOBt) to introduce the 2-methoxy-2-oxoethylcarbamoyl group. For example, analogous syntheses of pyrrolidine carboxamides involve activating the carbonyl group of methoxy-oxoethylcarboxylic acid derivatives for nucleophilic attack by the amine on the Boc-protected pyrrolidine . Critical steps include maintaining anhydrous conditions and monitoring reaction progress via TLC or LC-MS to prevent over- or under-coupling. Post-synthesis, purification via flash chromatography (using gradients of ethyl acetate/hexane) or preparative HPLC ensures removal of unreacted reagents and byproducts .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS, with ≥95% purity typically required for research applications. Structural confirmation relies on 1^1H and 13^13C NMR to verify the Boc group (tert-butyl signals at δ ~1.4 ppm in 1^1H NMR) and carbamoyl linkages (amide protons at δ ~6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ or [M+Na]+ ions). For stereochemical confirmation, chiral HPLC or X-ray crystallography may be necessary if asymmetric centers are present .

Advanced Research Questions

Q. How do steric and electronic factors influence the coupling efficiency during its synthesis?

  • Methodological Answer : The Boc group introduces steric hindrance, which can slow nucleophilic attack at the pyrrolidine nitrogen. Electronic effects from the methoxy-oxoethylcarbamoyl group may also reduce reactivity due to electron-withdrawing properties. To mitigate this, activating agents like HATU or PyBOP (vs. EDC) enhance coupling efficiency by stabilizing the intermediate oxazolone. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature optimization (0–25°C) further improve yields. Computational modeling (e.g., DFT studies) can predict reactivity hotspots to guide reagent selection .

Q. What analytical strategies resolve discrepancies in NMR data for stereoisomers or rotamers?

  • Methodological Answer : Rotational barriers in carbamoyl groups can lead to split NMR signals. Variable-temperature NMR (VT-NMR) experiments (e.g., from 25°C to −40°C) slow conformational exchange, coalescing split peaks into singlets. For stereoisomers, NOESY or ROESY experiments identify spatial proximities between protons to confirm relative configurations. Chiral derivatization agents (e.g., Mosher’s acid) or enzymatic resolution (using lipases/esterases) can isolate enantiomers for individual analysis .

Q. How can researchers optimize the stability of this compound under physiological conditions for in vitro assays?

  • Methodological Answer : Stability studies in PBS (pH 7.4) or simulated gastric fluid assess hydrolytic degradation of the Boc group or carbamate linkage. LC-MS tracks degradation products over time. To enhance stability, substituents like electron-donating groups on the pyrrolidine ring or replacing the methoxy group with a bulkier alkoxy moiety (e.g., isopropoxy) can reduce hydrolysis rates. Encapsulation in liposomes or cyclodextrin complexes may also prolong half-life .

Q. What role does this compound play in protease inhibitor design, and how is its activity validated?

  • Methodological Answer : As a carboxamide derivative, it mimics peptide substrates, competitively inhibiting proteases like cysteine or serine hydrolases. Activity is validated via fluorogenic assays (e.g., using Z-Phe-Arg-AMC for cysteine proteases) to measure IC50_{50} values. Crystallographic studies of inhibitor-enzyme complexes (e.g., PDB deposition) reveal binding modes. Mutagenesis studies (e.g., alanine scanning) identify critical residues for interaction .

Data Contradiction and Resolution

Q. How should researchers address conflicting bioactivity data across studies using this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or impurities in compound batches. Reproducibility requires strict adherence to protocols (e.g., standardized enzyme concentrations). Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) confirms results. Collaborative inter-laboratory studies and open-data sharing (e.g., via PubChem) enhance consensus .

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